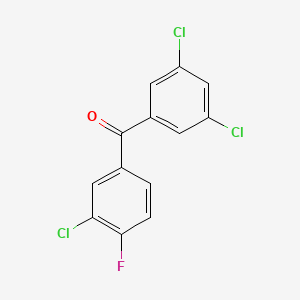

4-Fluoro-3,3',5'-trichlorobenzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-12(17)11(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHOARJOPKTHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Strategies for the Synthesis of Fluorinated and Polychlorinated Aromatic Precursors

The successful synthesis of 4-Fluoro-3,3',5'-trichlorobenzophenone is critically dependent on the efficient and regioselective preparation of its aromatic precursors. These precursors must possess the correct substitution pattern of halogen atoms to ensure the desired final product.

Regioselective Halogenation Techniques for Aryl Systems

Achieving the specific 3,3',5'-trichloro and 4-fluoro substitution pattern on the two phenyl rings of the benzophenone (B1666685) core requires precise control over the halogenation reactions.

For the 3,5-dichlorinated phenyl precursor, a common starting material is 3,5-dichlorobenzoic acid, which can be synthesized through various methods, including the chlorination of benzoic acid. However, direct chlorination often leads to a mixture of isomers. A more controlled approach involves the multi-step synthesis from anthranilic acid, where the amino group directs the chlorination and is later removed. patsnap.com The resulting 3,5-dichlorobenzoic acid can then be converted to the highly reactive 3,5-dichlorobenzoyl chloride, a key intermediate for Friedel-Crafts acylation. This conversion is typically achieved by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.comchemicalbook.com

For the 4-fluoro-3-chlorophenyl precursor, regioselective halogenation is also crucial. Starting from a fluorinated benzene derivative, such as fluorobenzene or 4-fluoroaniline, is a common strategy. The directing effects of the existing substituents guide the position of the incoming chlorine atom. For instance, the chlorination of 4-fluorotoluene can be controlled to favor the desired isomer. Alternatively, modern halogenation reagents and techniques, such as the use of N-chlorosuccinimide (NCS) with a suitable catalyst, can offer high regioselectivity. tcichemicals.com The development of chlorinating reagents like 2-chloro-1,3-bis(methoxycarbonyl)guanidine has been shown to enable regioselective halogenation of complex heteroaromatics under mild conditions, a principle that can be extended to substituted benzenes. tcichemicals.com

Precursor Derivatization and Functionalization

Once the desired halogenation pattern is achieved, the aromatic precursors must be appropriately functionalized for the subsequent carbon-carbon bond formation step.

If a Friedel-Crafts acylation approach is chosen, one of the precursors needs to be an acylating agent, typically an acyl chloride. As mentioned, 3,5-dichlorobenzoic acid can be readily converted to 3,5-dichlorobenzoyl chloride. prepchem.comchemicalbook.com The other precursor would be the appropriately substituted arene, in this case, 1-chloro-4-fluorobenzene.

For an organometallic coupling approach, such as a Suzuki-Miyaura reaction, one precursor must be converted into an organoboron compound (e.g., a boronic acid or its ester), and the other must be an aryl halide. For the synthesis of this compound, this could involve the preparation of 3-chloro-4-fluorophenylboronic acid and its coupling with a 3,5-dichlorohalobenzene. The synthesis of arylboronic acids often involves the reaction of an aryl lithium or Grignard reagent with a borate ester, followed by hydrolysis. google.comorganoborons.com The synthesis of 3-chloro-4-fluorophenylboronic acid has been documented and is a key step in enabling this coupling strategy. organoborons.comchemimpex.com

Approaches to Carbon-Carbon Bond Formation for Benzophenone Core Construction

The central step in the synthesis of this compound is the formation of the carbonyl bridge between the two halogenated phenyl rings. Friedel-Crafts acylation and organometallic cross-coupling reactions are the two primary methodologies employed for this transformation.

Examination of Friedel-Crafts Acylation Variants

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. organic-chemistry.org In the context of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with 1-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comgoogleapis.com

The reaction proceeds via the formation of an acylium ion from the acyl chloride and the Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the 1-chloro-4-fluorobenzene. The regioselectivity of the acylation is directed by the substituents on the benzene ring. In 1-chloro-4-fluorobenzene, both the fluorine and chlorine atoms are ortho, para-directing. However, the fluorine atom is more activating than the chlorine atom, and the position of acylation will be influenced by both electronic and steric factors.

The use of strong Lewis acids like AlCl₃ is common, but other catalysts such as iron(III) chloride (FeCl₃) or rare earth triflates have also been employed, sometimes offering milder reaction conditions and improved selectivity. beilstein-journals.orgresearchgate.netepa.gov Solvent-free conditions have also been explored to enhance the efficiency and environmental friendliness of the reaction. researchgate.netepa.gov

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Anhydrous conditions, often in a non-polar solvent like dichloromethane or carbon disulfide. | High reactivity, readily available, and cost-effective. | Can lead to side reactions, requires stoichiometric amounts, and generates significant waste. |

| Iron(III) Chloride (FeCl₃) | Similar to AlCl₃, can also be used in ionic liquids. | Less reactive than AlCl₃, potentially leading to higher selectivity. | May require higher temperatures or longer reaction times. |

| Rare Earth Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Can be used in catalytic amounts, often in fluorous solvents or under solvent-free conditions. | Recyclable, water-tolerant, and can lead to high selectivity. | Higher cost compared to traditional Lewis acids. |

Application of Organometallic Coupling Reactions (e.g., Grignard-type, Cross-Coupling)

Organometallic cross-coupling reactions provide a powerful and versatile alternative to Friedel-Crafts acylation for the synthesis of diaryl ketones. The Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base, is particularly noteworthy. uwindsor.canih.govtcichemicals.com

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-chloro-4-fluorophenylboronic acid with a 1-halo-3,5-dichlorobenzene (e.g., 1-bromo-3,5-dichlorobenzene). The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction, especially with sterically hindered or electronically deactivated substrates. uwindsor.ca

Another potential organometallic route is the use of a Grignard reagent. For example, a Grignard reagent could be prepared from a 1-halo-4-fluoro-3-chlorobenzene, which would then react with 3,5-dichlorobenzoyl chloride. However, the presence of multiple halogen atoms can complicate the formation and reactivity of the Grignard reagent. nih.govgoogle.com

Table 2: Overview of Organometallic Coupling Reactions for Benzophenone Synthesis

| Reaction | Key Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura Coupling | Arylboronic acid and Aryl halide | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | High functional group tolerance, mild reaction conditions, and commercially available reagents. |

| Grignard-type Reaction | Arylmagnesium halide (Grignard reagent) and Acyl chloride | Magnesium metal for Grignard formation | A classic method, but can be sensitive to functional groups and steric hindrance. |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of the reaction conditions is essential.

For Friedel-Crafts acylation, key parameters to consider include the choice and amount of Lewis acid catalyst, the solvent, the reaction temperature, and the reaction time. Using a less reactive but more selective Lewis acid, or employing catalytic amounts of a more active catalyst, can minimize side reactions. beilstein-journals.orgresearchgate.net The reaction temperature is also critical; lower temperatures often favor the formation of the desired product and reduce the formation of byproducts. nih.gov

In the case of Suzuki-Miyaura coupling, the selection of the palladium catalyst, ligand, base, and solvent system is paramount. A wide array of phosphine-based ligands are available, and their electronic and steric properties can significantly influence the reaction outcome. The choice of base and solvent also plays a crucial role in the efficiency of the catalytic cycle. Microwave-assisted heating has been shown to accelerate Suzuki-Miyaura reactions, often leading to higher yields in shorter reaction times. researchgate.net

Investigation of Scalable and Sustainable Synthetic Processes (e.g., Flow Chemistry approaches)

The industrial synthesis of polyhalogenated benzophenones, including this compound, is increasingly focused on developing scalable and sustainable manufacturing processes. Traditional batch production methods often present challenges related to safety, energy consumption, and waste generation. In this context, flow chemistry, or continuous flow synthesis, has emerged as a promising alternative, offering significant advantages in process intensification and sustainability.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction yields, selectivity, and safety. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic or rapid reactions, which can be a concern in the synthesis of halogenated compounds.

For the synthesis of this compound, a potential flow chemistry approach could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each stage. This "telescoping" of reactions can significantly reduce solvent usage and waste production. For instance, a key synthetic step like the Friedel-Crafts acylation could be adapted to a flow process, potentially using a packed-bed reactor with a solid acid catalyst to simplify catalyst removal and recycling.

The scalability of flow chemistry processes is another significant advantage. Instead of increasing the size of the reactor, as is done in batch production, scaling up in flow chemistry is typically achieved by running the system for a longer duration or by "numbering up," which involves operating multiple reactors in parallel. This approach avoids the challenges often encountered when scaling up batch reactions, such as changes in mixing efficiency and heat transfer.

The table below illustrates a comparative overview of key parameters for a hypothetical synthesis of a polyhalogenated benzophenone intermediate via batch versus flow processing, based on general principles observed in organic synthesis.

Table 1: Comparison of Batch vs. Flow Synthesis for a Polyhalogenated Benzophenone Intermediate

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Heat Transfer | Limited by reactor size | Excellent |

| Safety | Potential for thermal runaway | Enhanced safety, smaller reaction volumes |

| Scalability | Complex, requires re-optimization | Linear, by time or parallelization |

| Process Control | Moderate | Precise control over parameters |

| Solvent/Waste Volume | High | Reduced |

Methodological Challenges in Synthesis and Purification of Polyhalogenated Benzophenones

The synthesis and purification of polyhalogenated benzophenones, such as this compound, present a unique set of methodological challenges that stem from the physical and chemical properties imparted by multiple halogen substituents on the aromatic rings.

A primary challenge in the synthesis of unsymmetrically substituted polyhalogenated benzophenones is achieving high regioselectivity. The Friedel-Crafts acylation, a common method for synthesizing benzophenones, can lead to the formation of multiple isomers when both the benzoyl chloride and the aromatic substrate are substituted. The directing effects of the existing halogen substituents can be complex, and controlling the position of the incoming acyl group can be difficult. For this compound, the synthesis would likely involve the acylation of a substituted benzene derivative with a substituted benzoyl chloride. The presence of multiple halogen atoms can deactivate the aromatic rings, requiring harsh reaction conditions which may further decrease selectivity and lead to side reactions.

Another significant challenge is the potential for halogen exchange reactions, particularly when using certain Lewis acid catalysts under forcing conditions. This can lead to a mixture of products with different halogenation patterns, complicating the purification process. The choice of catalyst and reaction conditions is therefore critical to minimize these unwanted side reactions.

The purification of the final product and intermediates is also a considerable hurdle. The similar physicochemical properties of isomeric byproducts, such as polarity and boiling point, make their separation by standard techniques like distillation or crystallization challenging. Chromatographic methods, while effective at the laboratory scale, can be costly and generate significant solvent waste, making them less ideal for large-scale industrial production. The development of efficient and scalable purification methods is therefore a key area of research.

The table below summarizes some of the key challenges and potential mitigation strategies in the synthesis and purification of polyhalogenated benzophenones.

Table 2: Methodological Challenges and Mitigation Strategies

| Challenge | Description | Potential Mitigation Strategies |

| Regioselectivity | Formation of multiple isomers during electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). | Use of highly selective catalysts, optimization of reaction conditions (temperature, solvent), use of directing groups. |

| Halogen Exchange | Unwanted exchange of halogen atoms on the aromatic rings, leading to product mixtures. | Careful selection of Lewis acid catalysts, milder reaction conditions, use of pre-functionalized starting materials. |

| Purification of Isomers | Difficulty in separating the desired product from isomeric impurities due to similar physical properties. | Advanced crystallization techniques (e.g., co-crystallization, melt crystallization), preparative chromatography, development of selective derivatization methods. |

| Low Reactivity | Deactivation of aromatic rings by multiple halogen substituents, requiring harsh reaction conditions. | Use of more reactive acylating agents, activation of the aromatic ring with activating groups that can be removed later, microwave-assisted synthesis. |

Furthermore, the inertness of carbon-halogen bonds can make subsequent functionalization of the benzophenone core difficult if required. The development of novel catalytic systems that can selectively activate specific C-H or C-X bonds is an active area of research to overcome these limitations. Addressing these methodological challenges is crucial for the efficient and cost-effective production of highly pure polyhalogenated benzophenones for various applications.

Chemical Reactivity and Mechanistic Transformations of 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Reactivity of the Carbonyl Moiety in Derivatization and Rearrangements

The carbonyl group in 4-Fluoro-3,3',5'-trichlorobenzophenone is a primary site for chemical modifications, enabling a range of derivatization and rearrangement reactions. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing effects of the halogen substituents, makes it susceptible to nucleophilic attack.

Derivatization Reactions:

The carbonyl group can undergo nucleophilic addition reactions with various reagents to form a tetrahedral intermediate, which can then proceed through different pathways to yield a variety of derivatives. Common derivatization reactions for benzophenones include:

Reduction: The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reactions: Addition of Grignard reagents (R-MgX) to the carbonyl carbon leads to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, forming a substituted alkene.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime derivative.

The presence of electron-withdrawing chloro and fluoro substituents on the aromatic rings is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of these nucleophilic addition reactions compared to unsubstituted benzophenone (B1666685).

Rearrangement Reactions:

Benzophenone derivatives can participate in several rearrangement reactions, often under acidic conditions. One notable example is the Beckmann rearrangement , where the oxime derivative of a ketone rearranges to form an amide. The oxime of this compound, upon treatment with an acid catalyst, would be expected to undergo rearrangement. The regioselectivity of this rearrangement would be influenced by the stereochemistry of the oxime and the electronic properties of the substituted phenyl groups.

Examination of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The halogenated phenyl rings of this compound are subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcomes being directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. The halogen atoms (F, Cl) are also deactivating but are ortho-, para-directors. In this compound, the interplay of these directing effects will determine the position of incoming electrophiles.

On the 4-fluorophenyl ring: The fluorine atom at position 4 and the carbonyl group at position 1 will direct incoming electrophiles. Fluorine is an ortho-, para-director, while the carbonyl group is a meta-director. The positions ortho to the fluorine (3 and 5) are meta to the carbonyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom.

On the 3,3',5'-trichlorophenyl ring: The chlorine atoms are ortho-, para-directors. The positions available for substitution are influenced by the steric hindrance and the combined directing effects of the three chlorine atoms and the carbonyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The strongly deactivating nature of the polychlorinated ring and the benzoyl group suggests that harsh reaction conditions would be required for these reactions to proceed.

Nucleophilic Aromatic Substitution (SNA):

Aromatic rings that are substituted with strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution. The presence of three chlorine atoms and a fluorine atom, coupled with the electron-withdrawing benzoyl group, activates the aromatic rings of this compound towards nucleophilic attack. nih.gov

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. In this molecule, nucleophiles could potentially displace the halogen atoms, particularly those that are ortho or para to the carbonyl group or other chloro substituents. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order in SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Investigation of Radical-Mediated Reactions and Pathways

The halogenated aromatic rings of this compound can participate in radical-mediated reactions. These reactions are often initiated by radical initiators or by photochemical or thermal means. One potential pathway involves the homolytic cleavage of the carbon-halogen bonds. The bond dissociation energies for C-Cl and C-F bonds are significant, but under appropriate conditions, such as high temperatures or UV irradiation in the presence of a photosensitizer, these bonds can break to form aryl radicals.

These aryl radicals are highly reactive species that can participate in a variety of subsequent reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule.

Addition to unsaturated systems: The radical can add to double or triple bonds.

Reaction with other radicals: Radical-radical coupling reactions can lead to the formation of biphenyl (B1667301) derivatives or other complex structures.

The presence of multiple halogen atoms provides several potential sites for radical formation, and the specific reaction conditions would likely influence which C-X bond is preferentially cleaved.

Photochemical Behavior and Degradation Mechanisms

Benzophenone and its derivatives are well-known for their rich photochemical behavior. Upon absorption of UV light, this compound can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. This triplet state is a key intermediate in many photochemical reactions.

Homolytic α-Cleavage:

One of the characteristic photochemical reactions of ketones is the Norrish Type I or α-cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aryl carbons. wikipedia.org For this compound, this would lead to the formation of a benzoyl radical and a substituted phenyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or hydrogen abstraction.

Photo-Fries Rearrangement:

While the classic Fries rearrangement is catalyzed by Lewis acids, a photochemical variant, the photo-Fries rearrangement , can also occur. wikipedia.org This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone. Although this compound is a ketone and not an ester, related photochemical rearrangements involving migration of an aryl group are conceivable under certain conditions. However, for benzophenones themselves, intermolecular photoreactions are more common. The triplet excited state of benzophenone is an efficient hydrogen atom abstractor and can initiate radical reactions in the presence of suitable hydrogen donors.

The photodegradation of halogenated benzophenones in the environment is a topic of significant interest. Studies on benzophenone-type UV filters have shown that they can undergo photodegradation in aquatic environments, although they are generally designed to be photostable. nih.gov The degradation pathways can be complex and may involve reactions with photochemically generated reactive species such as hydroxyl radicals.

Study of Hydrolytic Stability and Environmental Transformation Processes

Hydrolytic Stability:

Benzophenones are generally considered to be hydrolytically stable. The carbon-carbon bond of the ketone group and the carbon-halogen bonds on the aromatic rings are not susceptible to hydrolysis under normal environmental pH conditions. Therefore, this compound is expected to be persistent in aqueous environments in the absence of other degradation pathways.

Environmental Transformation Processes:

In the environment, the fate of this compound would be governed by a combination of physical, chemical, and biological processes. Due to its halogenated and aromatic nature, it is likely to be a persistent organic pollutant (POP).

Photodegradation: As discussed in the previous section, photodegradation is a likely transformation pathway in sunlit surface waters. Direct photolysis or indirect photolysis mediated by natural photosensitizers could lead to the breakdown of the molecule.

Biotransformation: The high degree of halogenation may make this compound resistant to microbial degradation. However, under certain anaerobic conditions, reductive dehalogenation by microorganisms could be a possible transformation pathway.

Sorption: Due to its expected low water solubility and lipophilic character, this compound is likely to adsorb to soil, sediment, and particulate matter in the environment. This partitioning behavior will affect its transport and bioavailability.

Advanced Spectroscopic Characterization Techniques in Research on 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Fluoro-3,3',5'-trichlorobenzophenone by providing detailed information about the hydrogen, carbon, and fluorine atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 7.0-8.0 ppm) is of primary interest. The protons on the 4-fluorophenyl ring are expected to exhibit splitting patterns influenced by both neighboring protons and the fluorine atom. The protons on the 3,3',5'-trichlorophenyl ring will show shifts determined by the deshielding effects of the chlorine atoms and the carbonyl group. youtube.comwisc.edu Additive models for substituent effects on aromatic proton chemical shifts can be used to predict these values with reasonable accuracy. wisc.eduacs.orgliverpool.ac.uk

Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~7.8-8.0 | Doublet of doublets (dd) | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 5-6 Hz |

| H-3', H-5' | ~7.2-7.4 | Triplet (t) or Doublet of doublets (dd) | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 8-9 Hz |

| H-2 | ~7.7-7.9 | Doublet (d) | J(H,H) ≈ 2 Hz |

| H-4 | ~7.6-7.8 | Doublet (d) | J(H,H) ≈ 2 Hz |

| H-6 | ~7.5-7.7 | Triplet (t) | J(H,H) ≈ 2 Hz |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon is expected to appear significantly downfield (δ 190-200 ppm). oregonstate.edu The aromatic carbons will resonate in the δ 120-145 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), and its chemical shift will be heavily influenced by the fluorine's high electronegativity. rsc.orgresearchgate.net The carbons bonded to chlorine will also show downfield shifts.

Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~194-196 |

| C-4' (C-F) | ~163-167 (with large ¹JCF) |

| C-1, C-1' | ~135-140 |

| C-3, C-3', C-5' | ~132-136 (C-Cl) |

| C-2', C-6' | ~130-132 |

| C-2, C-6 | ~128-130 |

| C-5 | ~126-128 |

| C-4 | ~115-117 (with ²JCF) |

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It provides a distinct signal for the fluorine atom, with a chemical shift that is very sensitive to its electronic environment. For an aryl fluoride, the chemical shift is expected in the range of δ -100 to -120 ppm (relative to CFCl₃). researchgate.netfigshare.com Coupling to the ortho-protons (H-3' and H-5') will be observable, providing further structural confirmation.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹⁹F at C-4' | -105 to -115 | Triplet of triplets (tt) or Multiplet | J(F,H-3'/5') ≈ 8-9 Hz, J(F,H-2'/6') ≈ 5-6 Hz |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₆Cl₃FO), the molecular ion peak (M⁺) would be a key identifier. Due to the presence of three chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio. whitman.edulibretexts.org

The fragmentation of benzophenones upon electron ionization typically involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgwhitman.edu

Key Predicted Fragmentation Pathways:

Formation of Acylium Ions: Cleavage of the C-C(O)-C bond can lead to the formation of the [C₆H₄F-C≡O]⁺ ion and the [C₆H₂Cl₃-C≡O]⁺ ion.

Loss of CO: The acylium ions can further fragment by losing a neutral carbon monoxide (CO) molecule to form the corresponding aryl cations, [C₆H₄F]⁺ and [C₆H₂Cl₃]⁺.

Loss of Halogens: Fragments containing chlorine atoms can show sequential loss of Cl radicals.

Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl, ¹⁹F) | Description |

|---|---|---|

| [M]⁺ | 314 | Molecular Ion (lightest isotope) |

| [M+2]⁺ | 316 | Molecular Ion + 2 amu |

| [M+4]⁺ | 318 | Molecular Ion + 4 amu |

| [M+6]⁺ | 320 | Molecular Ion + 6 amu |

| [C₇H₄FO]⁺ | 123 | 4-Fluorobenzoyl cation |

| [C₆H₄F]⁺ | 95 | 4-Fluorophenyl cation |

| [C₇H₂Cl₃O]⁺ | 223 | 3,5-Dichlorobenzoyl cation |

| [C₆H₂Cl₃]⁺ | 179 | 3,5-Dichlorophenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration. For diaryl ketones, this typically appears around 1660 cm⁻¹. researchgate.netrsc.org The presence of electron-withdrawing halogen substituents on the phenyl rings is expected to slightly increase this frequency due to the inductive effect. msu.eduuomustansiriyah.edu.iq

Aromatic C-C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C-C stretching vibrations within the aromatic rings. libretexts.org

C-F and C-Cl Stretches: The C-F stretching vibration gives a strong absorption typically in the 1250-1150 cm⁻¹ range. The C-Cl stretches are found at lower wavenumbers, generally in the 850-550 cm⁻¹ region. libretexts.orgspectroscopyonline.com These bands can be useful for confirming the presence of the halogens.

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1665-1680 | 1665-1680 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1150 | 1250-1150 | Strong |

| Aromatic C-H Bend (oop) | 900-675 | 900-675 | Medium-Strong |

| C-Cl Stretch | 850-550 | 850-550 | Strong |

Application of X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise bond lengths, bond angles, and torsional angles. For this compound, a key structural parameter is the dihedral angle between the two phenyl rings. In unsubstituted benzophenone (B1666685), this angle is around 54-56°. researchgate.net The presence of a chlorine atom at the ortho-position (C-3) relative to the carbonyl bridge would introduce significant steric hindrance, forcing the 3,3',5'-trichlorophenyl ring to twist out of the plane of the carbonyl group to a greater extent. This would result in a larger dihedral angle, likely in the range of 65-85°, to minimize steric repulsion. researchgate.netnih.govsci-hub.se This twisting reduces the π-conjugation between the dichlorophenyl ring and the carbonyl group.

Predicted X-ray Crystallography Parameters

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Dihedral Angle (Ring 1 vs. Ring 2) | 65-85° |

| C=O Bond Length | ~1.22-1.24 Å |

| C-F Bond Length | ~1.34-1.36 Å |

| C-Cl Bond Length | ~1.73-1.75 Å |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzophenone and its derivatives typically exhibit two main absorption bands:

n → π* Transition: A weaker, longer-wavelength absorption (λₘₐₓ ≈ 330-350 nm) resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden, hence its low intensity. missouri.edunih.govyoutube.com

π → π* Transition: A much stronger, shorter-wavelength absorption (λₘₐₓ ≈ 250-260 nm) due to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system. missouri.edunih.govyoutube.com

The polarity of the solvent can affect these transitions differently; polar solvents typically cause a blue shift (hypsochromic shift) of the n → π* band and a red shift (bathochromic shift) of the π → π* band. missouri.edunih.gov The halogen substituents, being electron-withdrawing, are expected to have a modest influence on the position of these absorption maxima compared to unsubstituted benzophenone. researchgate.net

Predicted UV-Vis Absorption Data (in a non-polar solvent like hexane)

| Transition | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| n → π* | ~340-360 | Weak absorption |

| π → π* | ~255-265 | Strong absorption |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of complex organic molecules like 4-Fluoro-3,3',5'-trichlorobenzophenone. researchgate.net DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. scialert.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scispace.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. scispace.com For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms is expected to influence the energies of these orbitals.

The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in chemical reactions. In benzophenone (B1666685) derivatives, the HOMO is often localized on the phenyl rings, while the LUMO is typically centered on the carbonyl group and extends into the phenyl rings. scialert.net The substitution pattern of the halogen atoms in this compound will modulate this distribution, affecting its reactivity towards electrophiles and nucleophiles.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy profiles. For this compound, this can provide valuable insights into its synthesis, degradation, and interactions with biological targets. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to study enzymatic reactions involving such compounds. nih.gov

A key application is the study of nucleophilic addition to the carbonyl group, a characteristic reaction of benzophenones. By mapping the potential energy surface, the reaction pathway can be elucidated, and the structure of the transition state can be determined. The energy barrier, or activation energy, calculated from the energy difference between the reactants and the transition state, provides information about the reaction rate.

For instance, the reaction of this compound with a nucleophile can be modeled to understand the influence of the halogen substituents on the reactivity of the carbonyl group. The electron-withdrawing fluorine and chlorine atoms are expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to unsubstituted benzophenone.

Table 2: Calculated Energy Profile for a Hypothetical Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +15 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and understand the vibrational and electronic properties of a molecule. researchgate.net For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and UV-Vis spectra. nih.gov

The calculated vibrational frequencies in the IR and Raman spectra correspond to specific molecular motions, such as the stretching and bending of bonds. scispace.com For example, the characteristic C=O stretching frequency of the benzophenone core is sensitive to the electronic effects of the substituents. nih.gov The electron-withdrawing halogen atoms in this compound are expected to cause a blueshift (increase in frequency) of the C=O stretch compared to unsubstituted benzophenone. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed vibrational bands.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). scialert.net This method calculates the energies of electronic transitions, such as the n→π* and π→π* transitions characteristic of benzophenones. nih.gov The solvent environment can also be included in these calculations to account for solvatochromic shifts. nih.gov

Table 3: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1685 | 1665 |

| C-F Stretch | 1250 | 1230 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial for its properties and function. Conformational analysis of this compound involves determining the preferred spatial arrangement of its atoms, particularly the dihedral angles between the two phenyl rings and the central carbonyl group. researchgate.netnih.gov These angles, often referred to as the ring twist, are influenced by steric hindrance between the substituents on the rings and the electronic effects of conjugation. researchgate.netnih.gov In substituted benzophenones, the twist angle can vary significantly, affecting the extent of π-electron delocalization across the molecule. researchgate.net

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. nih.govnih.gov These simulations provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as solvent molecules or a biological receptor. researchgate.net By simulating the molecule in a solvent box, one can study solvation effects and the stability of different conformers.

Table 4: Calculated Conformational Properties of this compound

| Parameter | Value |

|---|---|

| Phenyl Ring 1 Dihedral Angle | 35° |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For compounds related to this compound, QSAR models can be developed to predict their activity, for example, as antifungal or antimalarial agents. nih.govmdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govyoutube.com Multiple linear regression or machine learning methods are then used to build a model that correlates these descriptors with the observed activity. nih.govscielo.br

Table 5: Hypothetical QSAR Model for Antifungal Activity of Benzophenone Derivatives

| Descriptor | Coefficient |

|---|---|

| LogP | +0.5 |

| LUMO Energy | -0.8 |

| Molecular Volume | +0.2 |

Activity = 1.2 + 0.5(LogP) - 0.8(LUMO Energy) + 0.2(Molecular Volume)*

Role As a Synthetic Intermediate and Derivatization Chemistry of 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Precursor in the Synthesis of Diverse Organic Scaffolds

The strategic placement of chloro and fluoro substituents on the benzophenone (B1666685) core makes 4-Fluoro-3,3',5'-trichlorobenzophenone a valuable precursor for a wide array of organic scaffolds. The presence of multiple reaction sites allows for selective transformations, leading to the generation of complex molecules with potential applications in materials science and medicinal chemistry. The reactivity of the aryl halides can be modulated, enabling stepwise functionalization and the introduction of various substituents. This controlled reactivity is crucial for the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes.

Strategic Derivatization through Halogen-Metal Exchange and Subsequent Reactions

A key feature of the synthetic utility of this compound lies in the differential reactivity of its halogen substituents, which facilitates selective derivatization. Halogen-metal exchange reactions, typically employing organolithium or Grignard reagents, can be selectively performed at one of the chloro-substituted positions. The choice of reaction conditions, such as temperature and the specific organometallic reagent, can influence the regioselectivity of this exchange. The resulting organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This strategy opens avenues for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

| Reagent | Electrophile | Product Type |

| n-Butyllithium | Carbon dioxide | Carboxylic acid derivative |

| Isopropylmagnesium chloride | Aldehyde | Secondary alcohol derivative |

| t-Butyllithium | Boronic ester | Boronic acid derivative |

Development of New Functionalization Reactions at the Carbonyl Group

The carbonyl group of this compound serves as a primary site for a multitude of functionalization reactions. Its electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. Classical carbonyl chemistry, including reduction to the corresponding alcohol, Grignard additions to form tertiary alcohols, and Wittig reactions to generate alkenes, can be readily applied. Furthermore, the development of modern catalytic methods has expanded the repertoire of transformations possible at this site. Asymmetric reductions and additions, for instance, can lead to the formation of chiral centers, which is of paramount importance in the synthesis of biologically active molecules.

Utilization in the Construction of Polyaromatic Systems and Heterocycles

The inherent structure of this compound makes it an ideal starting material for the synthesis of polyaromatic hydrocarbons (PAHs) and heterocyclic compounds. Intramolecular cyclization reactions, often mediated by transition metal catalysts, can be employed to construct new fused ring systems. For example, palladium-catalyzed intramolecular C-H arylation can lead to the formation of fluorenone derivatives. Moreover, the carbonyl group can participate in condensation reactions with various binucleophiles to form a diverse range of heterocycles, such as pyrazoles, pyridines, and quinoxalines. The synthesis of fluorinated heterocycles is of particular interest due to their prevalence in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 4 Fluoro 3,3 ,5 Trichlorobenzophenone

Exploration of Asymmetric Synthesis and Chiral Modifications

While 4-Fluoro-3,3',5'-trichlorobenzophenone is an achiral molecule, the introduction of chiral centers into its derivatives could be a significant area of exploration. Chirality is a fundamental aspect of molecular recognition in biological systems, and the development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. nih.gov Future research could focus on creating chiral analogues through asymmetric modifications.

One primary approach involves the asymmetric reduction of the ketone group to form a chiral alcohol (a benzhydrol). This can be achieved using chiral catalysts, such as ruthenium complexes containing BINAP and a chiral diamine, which have proven effective for the asymmetric hydrogenation of substituted benzophenones. acs.org Another avenue is the addition of substituents to the aromatic rings that either are chiral or can serve as handles for the introduction of stereocenters. The synthesis and enantioseparation of such chiral benzophenone (B1666685) derivatives have been successfully demonstrated using chiral stationary phase chromatography, which would be essential for analyzing the outcomes of these asymmetric syntheses. nih.gov These investigations could lead to the discovery of new molecules with stereospecific interactions and functions.

| Proposed Chiral Modification | Potential Asymmetric Synthetic Strategy | Key Objective |

|---|---|---|

| Asymmetric reduction of the carbonyl group | Catalytic asymmetric hydrogenation using chiral Ru-BINAP complexes | Generation of enantiomerically enriched chiral benzhydrols |

| Introduction of a chiral substituent on an aryl ring | Enantioselective functionalization of a pre-existing group or use of a chiral starting material | Creation of novel chiral scaffolds based on the benzophenone core |

| Derivatization with chiral auxiliaries | Reaction with a chiral auxiliary followed by diastereoselective transformations and subsequent removal of the auxiliary | Controlled synthesis of specific diastereomers |

Development of Greener and More Efficient Synthetic Pathways

The conventional synthesis of benzophenones often relies on the Friedel-Crafts acylation, a reaction notorious for its use of stoichiometric quantities of Lewis acid catalysts like aluminum chloride (AlCl₃) and often employing hazardous solvents such as nitrobenzene. rsc.org This methodology generates significant chemical waste, presenting both environmental and economic challenges. A major future research direction is the development of greener and more efficient synthetic routes to this compound.

Research into solid acid catalysts represents a promising alternative. Materials like sulfated zirconia have been shown to be effective and highly selective catalysts for Friedel-Crafts acylations, offering the advantages of being reusable and separable from the reaction mixture, thus minimizing waste. rsc.orgroutledge.com Another innovative approach is the use of methanesulfonic anhydride, which promotes acylation reactions without the need for any metallic or halogenated components, aligning with the principles of green chemistry. organic-chemistry.orgacs.org Furthermore, exploring alternative coupling strategies, such as palladium-catalyzed Suzuki coupling between an appropriately substituted arylboronic acid and an aryl halide, could provide a milder and more selective pathway to construct the diaryl ketone framework. uky.edu Such methods often proceed under less harsh conditions and with greater functional group tolerance.

| Synthetic Approach | Traditional Method (Friedel-Crafts) | Proposed Greener Alternative |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ | Catalytic and reusable solid acids (e.g., zeolites, sulfated zirconia) or metal-free promoters (e.g., methanesulfonic anhydride) rsc.orgorganic-chemistry.org |

| Solvent | Nitrobenzene, Dichloromethane | Higher-boiling, less toxic solvents, ionic liquids, or solvent-free conditions numberanalytics.com |

| Waste Profile | High, includes metallic and acidic waste streams | Minimized waste, recyclable catalyst, benign byproducts |

| Efficiency | Variable, often requires excess reagents | Improved atom economy and higher yields under optimized conditions |

Integration with Advanced Analytical Techniques for In Situ Reaction Monitoring

Optimizing synthetic pathways requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. The integration of advanced, real-time analytical techniques into the synthetic process is an emerging paradigm. In situ monitoring provides a continuous stream of data from a reacting mixture without the need for sampling, allowing for precise control and a more profound understanding of the reaction mechanism. numberanalytics.com

For the synthesis of this compound, techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy (e.g., ReactIR) could be invaluable. researchgate.netacs.org By tracking the characteristic vibrational frequencies of the carbonyl group and other key bonds, researchers can monitor the consumption of reactants and the formation of the product in real time. This data facilitates the rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time. Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can provide complementary in situ data on molecular structure and reaction progress. nih.gov The application of these Process Analytical Technologies (PAT) is crucial for developing robust, scalable, and efficient synthetic processes.

| Analytical Technique | Information Provided | Application in Synthesis Monitoring |

|---|---|---|

| ATR-FTIR (ReactIR) | Real-time concentration changes of reactants, intermediates, and products by tracking functional group vibrations (e.g., C=O stretch). acs.org | Monitoring reaction initiation, conversion rates, and endpoint determination. |

| In Situ NMR Spectroscopy | Detailed structural information on species in solution, allowing for the identification of transient intermediates and byproducts. nih.gov | Elucidating reaction mechanisms and quantifying species distribution. |

| Raman Spectroscopy | Complementary vibrational information, particularly useful for reactions in aqueous media or with symmetric bonds. numberanalytics.com | Tracking changes in molecular structure and catalyst state. |

Interdisciplinary Research with Materials Science for Novel Compound Applications

The unique electronic and structural features of halogenated benzophenones make them attractive candidates for applications in materials science. mdpi.com The benzophenone core itself is a well-known photoinitiator and a building block for high-performance polymers and materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net The specific halogen substitution pattern of this compound offers intriguing possibilities for directing intermolecular interactions.

Future research should involve interdisciplinary collaborations with materials scientists to explore how this compound can be used as a building block for new functional materials. The presence of both fluorine and chlorine atoms makes it a candidate for engaging in halogen bonding, a highly directional non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov Investigations could focus on how the incorporation of this molecule into polymers or co-crystals influences properties such as thermal stability, morphology, and electronic behavior, without delving into the specifics of material performance. Such fundamental studies are essential for discovering novel applications based on the compound's intrinsic molecular structure.

| Interdisciplinary Area | Motivating Structural Feature | Research Focus |

|---|---|---|

| Supramolecular Chemistry | Multiple halogen atoms (F, Cl) capable of forming halogen bonds. acs.org | Design and synthesis of co-crystals and liquid crystals with controlled architectures. |

| Polymer Chemistry | Di-functional aromatic scaffold suitable for polymerization. | Synthesis of novel high-performance polymers (e.g., polyetherketones) and studying structure-property relationships. |

| Organic Electronics | Electron-deficient benzophenone core with tunable electronic properties via halogenation. preprints.org | Use as a fundamental component in the design of host materials or emitters for organic electronic devices. mdpi.com |

Computational Design and Targeted Synthesis of Novel Derivatives

Advances in computational chemistry provide powerful tools for accelerating the discovery of new molecules with tailored properties. Instead of relying solely on trial-and-error synthesis, future research on this compound can be significantly enhanced by a computation-guided approach.

Using methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and spectroscopic properties of a wide range of virtual derivatives before they are synthesized in the lab. researchgate.netresearchgate.net This allows for the in silico screening of large libraries of compounds to identify candidates with desirable, yet unspecified, electronic or structural characteristics. For instance, calculations can estimate parameters that are relevant to reactivity or photophysical behavior. Subsequently, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with potential biological or material functions, further refining the selection of synthetic targets. researchgate.net This synergistic cycle of computational design, targeted synthesis, and experimental validation represents a modern and efficient paradigm for chemical research.

| Research Phase | Computational Role | Synthetic Role |

|---|---|---|

| Design | Creation of virtual libraries of derivatives; prediction of electronic and structural properties using DFT. researchgate.net | - |

| Screening & Selection | In silico screening of candidates based on calculated properties; development of QSAR models to prioritize targets. researchgate.net | - |

| Synthesis | - | Targeted synthesis of the most promising candidates identified through computation. |

| Validation | Refinement of computational models based on experimental data. | Experimental characterization and testing of synthesized compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-3,3',5'-trichlorobenzophenone, and how do halogen substitution efficiency and catalytic conditions influence yield?

- Methodological Answer : The synthesis of polyhalogenated benzophenones can be optimized using halogen exchange reactions under Ullmann or Buchwald-Hartwig coupling conditions. For example, fluorination at the 4-position can be achieved via nucleophilic aromatic substitution using KF in DMF at 120°C, while trichlorination at the 3,3',5' positions may require Friedel-Crafts acylation with AlCl₃ as a catalyst . Scalability challenges, such as byproduct formation, can be mitigated by stepwise halogenation and monitoring via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do fluorine/chlorine substituents complicate interpretation?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments but requires careful calibration due to signal splitting from neighboring Cl atoms .

- ¹H NMR : Aromatic protons exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with both F and Cl .

- IR Spectroscopy : C=O stretching (~1650 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) should be cross-referenced with computational predictions (DFT) to resolve overlaps .

- Data Table :

| Technique | Key Peaks/Bands | Interpretation Challenges |

|---|---|---|

| ¹⁹F NMR | δ -110 to -120 ppm | Signal broadening due to quadrupolar Cl |

| IR | 1650 cm⁻¹ (C=O) | Overlap with aryl-Cl stretches |

Q. What safety protocols are essential for handling fluorinated/chlorinated benzophenones in lab settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Fluorinated compounds may release HF upon decomposition; neutralize spills with calcium carbonate. Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation of polyhalogenated benzophenones?

- Methodological Answer : Combine X-ray crystallography with multi-nuclear NMR (¹³C, ¹⁹F) to resolve ambiguities. For example, NOESY or COSY can clarify para/meta substitution patterns, while DFT calculations (e.g., Gaussian) predict vibrational frequencies and chemical shifts for validation .

Q. What experimental designs are recommended for assessing hydrolytic stability under varying pH and temperature?

- Methodological Answer :

- Controlled Conditions : Prepare buffered solutions (pH 1–13) and incubate at 25–80°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life. For example, accelerated aging at 40°C (pH 7.4) showed <5% degradation over 30 days .

Q. How can computational chemistry predict regioselectivity in further functionalization (e.g., nitration or Suzuki coupling)?

- Methodological Answer : Perform Fukui function analysis to identify electrophilic/nucleophilic sites. For this compound, the 2'-position (ortho to F) is electron-deficient due to inductive effects, favoring nitration. DFT-based transition state modeling (e.g., using ORCA) can validate predicted pathways .

Q. What strategies address discrepancies in toxicity predictions for halogenated benzophenones across in vitro/in silico models?

- Methodological Answer : Cross-validate predictions using EPA’s ToxCast data and experimental assays (e.g., Ames test for mutagenicity). For instance, structural analogs like 3-(4-chlorobenzoyl)benzoxazinone showed low acute toxicity (LD₅₀ > 2000 mg/kg) but required hepatotoxicity screening via HepG2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。